molecular formula C18H16O2 B14362938 2,4-Dibenzylcyclobutane-1,3-dione CAS No. 92610-13-4

2,4-Dibenzylcyclobutane-1,3-dione

Cat. No.: B14362938
CAS No.: 92610-13-4
M. Wt: 264.3 g/mol
InChI Key: DBPYYPNUEHHKKO-UHFFFAOYSA-N
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Description

2,4-Dibenzylcyclobutane-1,3-dione is an organic compound characterized by a cyclobutane ring substituted with two benzyl groups at the 2 and 4 positions and two ketone groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibenzylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutane ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibenzylcyclobutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted cyclobutane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dibenzylcyclobutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dibenzylcyclobutane-1,3-dione involves its interaction with molecular targets through its functional groups. The ketone groups can participate in nucleophilic addition reactions, while the benzyl groups can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibenzylcyclobutane-1,3-dione is unique due to the presence of benzyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

92610-13-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2,4-dibenzylcyclobutane-1,3-dione

InChI

InChI=1S/C18H16O2/c19-17-15(11-13-7-3-1-4-8-13)18(20)16(17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

DBPYYPNUEHHKKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)C(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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